1,2,2-Trichloropropane

Physical Chemistry Chemical Engineering Solvent Selection

1,2,2-Trichloropropane (CAS 3175-23-3) is a chlorinated hydrocarbon belonging to the class of saturated trichloropropane isomers. It is a clear, colorless liquid with a molecular formula of C₃H₅Cl₃ and a molecular weight of 147.43 g/mol.

Molecular Formula C3H5Cl3
Molecular Weight 147.43 g/mol
CAS No. 3175-23-3
Cat. No. B3031411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2-Trichloropropane
CAS3175-23-3
Molecular FormulaC3H5Cl3
Molecular Weight147.43 g/mol
Structural Identifiers
SMILESCC(CCl)(Cl)Cl
InChIInChI=1S/C3H5Cl3/c1-3(5,6)2-4/h2H2,1H3
InChIKeyDAIIXVPKQATIMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,2-Trichloropropane (CAS 3175-23-3): Key Baseline Data for Informed Scientific Procurement


1,2,2-Trichloropropane (CAS 3175-23-3) is a chlorinated hydrocarbon belonging to the class of saturated trichloropropane isomers. It is a clear, colorless liquid with a molecular formula of C₃H₅Cl₃ and a molecular weight of 147.43 g/mol [1]. This compound serves as a chemical intermediate in various synthetic pathways, often arising from the exhaustive chlorination of propane derivatives or through specific additions to unsaturated precursors [2]. Its procurement is driven by the need for a specific chlorination pattern, which dictates its unique reactivity, physical properties, and environmental behavior compared to its structural analogs.

Why Generic 'Trichloropropane' Sourcing is Inadequate for 1,2,2-Trichloropropane (CAS 3175-23-3)


Treating 'trichloropropane' as a single interchangeable entity is a significant risk in both research and industrial applications. The compound 1,2,2-trichloropropane is one of five constitutional isomers of trichloropropane, each possessing a unique arrangement of chlorine atoms on the propane backbone [1]. This structural variation leads to quantifiable differences in critical parameters, including boiling point, density, chromatographic retention time, environmental persistence, and toxicity . For instance, a synthesis requiring a specific chlorination pattern for further derivatization or an analytical method designed to monitor a particular groundwater contaminant will fail or yield erroneous results if an incorrect isomer is substituted. The evidence below demonstrates exactly where 1,2,2-trichloropropane is differentiated from its closest analogs, providing the necessary data for precise selection.

1,2,2-Trichloropropane (CAS 3175-23-3): Quantified Differentiation Evidence for Comparator Selection


Boiling Point and Density Differentiate 1,2,2-Trichloropropane from its Major Structural Isomers

1,2,2-Trichloropropane exhibits a distinct boiling point and liquid density that set it apart from its constitutional isomers. While all isomers share the same molecular weight, their physical properties diverge significantly. Compared to 1,2,3-Trichloropropane, 1,2,2-Trichloropropane has a boiling point approximately 32-33°C lower and a density ~5.5% lower. In contrast, its boiling point is higher than that of 1,1,1-Trichloropropane but lower than 1,1,2-Trichloropropane [1].

Physical Chemistry Chemical Engineering Solvent Selection

Gas Chromatography (GC) Retention Index Enables Unambiguous Analytical Differentiation of 1,2,2-Trichloropropane

In gas chromatographic analysis using a non-polar OV-101 column, 1,2,2-Trichloropropane demonstrates a well-defined and unique Kovats Retention Index (RI). This value serves as a robust, instrument-independent metric for confirming the identity of the compound in complex mixtures. Its RI of 781 is substantially lower than that of the industrially common isomer 1,2,3-Trichloropropane, which has an RI of approximately 895 [1][2]. This 114-unit difference ensures complete baseline separation and unambiguous identification in GC-MS workflows.

Analytical Chemistry GC-MS Analysis Environmental Monitoring

Environmental Fate: 1,2,2-Trichloropropane is a Primary Groundwater Contamination Concern in Soil Fumigant Formulations

A study on the leaching behavior of commercial soil fumigants identified 1,2,2-trichloropropane as the trace impurity of greatest concern for groundwater contamination. When the fumigant formulation 'Telone II' was applied to soil columns, 1,2,2-trichloropropane was determined to be the compound 'most likely to result in groundwater contamination' [1]. This finding distinguishes it from other impurities like 1,2,3-trichloropropane, which did not receive this specific designation of highest risk in the study's conclusion.

Environmental Science Soil Chemistry Water Quality

Acute Oral Toxicity (LD50) of 1,2,2-Trichloropropane Differs Significantly from its 1,2,3- Isomer

The acute oral toxicity of 1,2,2-trichloropropane, as measured by LD50 in rats, is markedly different from that of the common industrial isomer 1,2,3-trichloropropane. 1,2,2-Trichloropropane has a reported LD50 of 1,230 mg/kg , whereas 1,2,3-trichloropropane is significantly more acutely toxic, with reported LD50 values around 440 mg/kg [1]. This represents a nearly three-fold difference in acute lethal dose, which has direct implications for handling, safety data sheet (SDS) classifications, and waste disposal procedures.

Toxicology Safety Assessment Regulatory Science

Validated Application Scenarios for 1,2,2-Trichloropropane (CAS 3175-23-3) Based on Empirical Evidence


Procurement as a Certified Reference Material (CRM) for Environmental Monitoring of Groundwater

Based on direct evidence identifying 1,2,2-trichloropropane as the contaminant 'most likely to result in groundwater contamination' from soil fumigant use [1], environmental testing laboratories require this specific isomer as a high-purity analytical standard. Its procurement is non-negotiable for the development of accurate GC-MS methods designed to monitor and quantify this specific compound in drinking water and groundwater samples, ensuring compliance with potential future regulatory thresholds.

Use as a Synthetic Intermediate Requiring a Geminal Dichloride Functionality

The unique chemical structure of 1,2,2-trichloropropane features a geminal dichloride group (-CCl₂-) on the second carbon, which is not present in the 1,2,3- or 1,1,1- isomers. This structural feature dictates specific reactivity pathways, such as selective dehydrochlorination or nucleophilic substitution, that are essential for synthesizing certain chlorinated alkenes or functionalized propanes. Its procurement is justified when this precise substitution pattern is a prerequisite for downstream chemical synthesis, a distinction reinforced by its unique physical properties (boiling point and density) that allow for its isolation from synthetic mixtures .

Acquisition for Academic Research on Isomer-Specific Toxicity and Environmental Fate

The quantified differences in acute toxicity (LD50 of 1230 mg/kg vs 440 mg/kg for the 1,2,3-isomer) and the documented contrast in environmental persistence and mobility [1] make 1,2,2-trichloropropane a critical compound for academic research. Studies focused on quantitative structure-activity relationships (QSAR), isomer-specific metabolism by cytochrome P450 enzymes , or the mechanisms of reductive dechlorination by anaerobic bacteria require the pure, individual isomer to generate valid and reproducible data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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